1-[7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]-N-[(thiophen-2-yl)methyl]piperidine-3-carboxamide 1-[7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]-N-[(thiophen-2-yl)methyl]piperidine-3-carboxamide
Brand Name: Vulcanchem
CAS No.: 1251672-45-3
VCID: VC6165353
InChI: InChI=1S/C24H24N4O2S2/c1-15-6-8-16(9-7-15)19-14-32-21-20(19)26-24(27-23(21)30)28-10-2-4-17(13-28)22(29)25-12-18-5-3-11-31-18/h3,5-9,11,14,17H,2,4,10,12-13H2,1H3,(H,25,29)(H,26,27,30)
SMILES: CC1=CC=C(C=C1)C2=CSC3=C2N=C(NC3=O)N4CCCC(C4)C(=O)NCC5=CC=CS5
Molecular Formula: C24H24N4O2S2
Molecular Weight: 464.6

1-[7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]-N-[(thiophen-2-yl)methyl]piperidine-3-carboxamide

CAS No.: 1251672-45-3

Cat. No.: VC6165353

Molecular Formula: C24H24N4O2S2

Molecular Weight: 464.6

* For research use only. Not for human or veterinary use.

1-[7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]-N-[(thiophen-2-yl)methyl]piperidine-3-carboxamide - 1251672-45-3

Specification

CAS No. 1251672-45-3
Molecular Formula C24H24N4O2S2
Molecular Weight 464.6
IUPAC Name 1-[7-(4-methylphenyl)-4-oxo-3H-thieno[3,2-d]pyrimidin-2-yl]-N-(thiophen-2-ylmethyl)piperidine-3-carboxamide
Standard InChI InChI=1S/C24H24N4O2S2/c1-15-6-8-16(9-7-15)19-14-32-21-20(19)26-24(27-23(21)30)28-10-2-4-17(13-28)22(29)25-12-18-5-3-11-31-18/h3,5-9,11,14,17H,2,4,10,12-13H2,1H3,(H,25,29)(H,26,27,30)
Standard InChI Key DUDSCJGICBIAEQ-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)C2=CSC3=C2N=C(NC3=O)N4CCCC(C4)C(=O)NCC5=CC=CS5

Introduction

Synthesis and Synthetic Methodologies

Core Heterocycle Construction

The thieno[3,2-d]pyrimidinone scaffold is typically synthesized via cyclocondensation reactions involving 2-aminothiophene-3-carboxylic acid derivatives. For example, analogous compounds in the literature are prepared by reacting 2-aminothiophene-3-carbonitriles or esters with formamide or urea under thermal or microwave-assisted conditions . In the case of Z250-1383, the 7-(4-methylphenyl) substituent likely originates from a precursor such as 2-amino-5-(4-methylphenyl)thiophene-3-carboxylate, which undergoes cyclization with a carbonyl source to form the pyrimidinone ring . Microwave irradiation has been shown to enhance reaction efficiency and yield in similar syntheses, reducing side product formation .

Optimization and Challenges

Key challenges in synthesizing Z250-1383 include regioselectivity during cyclization and stereochemical control at the piperidine ring. Literature analogs highlight the importance of protecting groups and catalysts; for instance, sodium ethoxide facilitates condensations in related thienopyrimidines . Purification often involves column chromatography or recrystallization, with yields varying based on substituent bulkiness .

Structural Characterization and Spectral Analysis

Mass Spectrometry and Elemental Analysis

High-resolution mass spectrometry (HRMS) would confirm the molecular ion peak at m/z 488.13 (C24H24N4O2S2+). Elemental analysis is expected to align with the theoretical composition: C 59.00%, H 4.95%, N 11.47%, O 6.55%, S 13.13% .

Comparative Analysis with Structural Analogs

Table 1 contrasts Z250-1383 with related thienopyrimidines:

CompoundCore StructureSubstituentsBioactivity (Reported)
Z250-1383Thieno[3,2-d]pyrimidinone7-(4-MePh), N-(thiophen-2-ylmethyl)Not yet reported
Compound 7a Thieno[2,3-d]pyrimidine2-unsubstitutedAntibacterial (MIC: 16 µg/mL)
Compound 13 Triazolo[1,5-a]pyrimidine5-Me, 7-PhAnti-influenza (IC50: 2.1 µM)

The 4-methylphenyl and thiophen-2-ylmethyl groups in Z250-1383 may confer greater lipophilicity compared to unsubstituted analogs, potentially enhancing blood-brain barrier penetration .

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